2-(3-Chloro-4-fluorophenyl)indole
Overview
Description
2-(3-Chloro-4-fluorophenyl)indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound this compound features a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical and biological properties.
Mechanism of Action
Target of Action
2-(3-Chloro-4-fluorophenyl)indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions and resulting changes caused by this compound would depend on its specific targets.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound likely affects multiple biochemical pathways . The downstream effects would depend on the specific pathways and targets involved.
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular effects depending on their specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-fluorophenyl)indole can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This method is favored due to its mild reaction conditions and high functional group tolerance .
Another approach involves the use of classical indole synthesis methods, such as the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents, catalysts, and solvents is optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-fluorophenyl)indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the nitro group (if present) to an amino group.
Substitution: Electrophilic substitution reactions on the indole ring, particularly at the C-3 position.
Coupling Reactions: Suzuki–Miyaura coupling to introduce various substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Coupling Reactions: Palladium catalysts, organoboron compounds, and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents introduced.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
2-Phenylindole: Lacks the chloro and fluoro substituents, which can result in different biological activities.
3-Chloroindole: Contains only the chloro substituent, which may influence its reactivity and biological properties.
4-Fluoroindole:
Uniqueness
2-(3-Chloro-4-fluorophenyl)indole is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. These substituents can enhance the compound’s stability, reactivity, and biological activity compared to similar compounds without these substituents .
Properties
IUPAC Name |
2-(3-chloro-4-fluorophenyl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN/c15-11-7-10(5-6-12(11)16)14-8-9-3-1-2-4-13(9)17-14/h1-8,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYJRNHACDLRSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC(=C(C=C3)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371454 | |
Record name | 2-(3-Chloro-4-fluorophenyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1868-88-8 | |
Record name | 2-(3-Chloro-4-fluorophenyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1868-88-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 2-(3-chloro-4-fluorophenyl)indole reacts with dichlorocarbene in the presence of a phase transfer catalyst?
A1: The research paper [] describes how this compound undergoes a fascinating ring transformation when treated with dichlorocarbene generated in situ from aqueous KOH and chloroform, using tetrabutylammonium hydrogen sulphate as a phase transfer catalyst. Instead of the expected ring expansion to form a quinoline derivative analogous to other indole substrates, this specific reaction yields 3-chloro-4-[2,2-dichloro-3-oxiranyl]-2-(3-chloro-4-fluorophenyl)quinoline (4). This suggests the reaction proceeds through an alternative pathway, possibly involving the formation of an epoxide intermediate.
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